molecular formula C6H13NS B1176274 nusG protein, Thermus thermophilus CAS No. 149459-70-1

nusG protein, Thermus thermophilus

Cat. No.: B1176274
CAS No.: 149459-70-1
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Description

Overview of Transcription Elongation Control in Prokaryotes

In prokaryotes, transcription elongation is not a monotonous process but is punctuated by frequent pauses of the RNA polymerase. pnas.org These pauses are critical regulatory junctures, providing time for events such as the folding of the nascent RNA into secondary structures or the binding of other regulatory factors. wikipedia.orgnih.gov The rate of transcription elongation and the frequency of pausing are controlled by various mechanisms, including the DNA sequence, the structure of the nascent mRNA, and the association of auxiliary transcription factors with the elongation complex (TEC). wikipedia.org

Among the most important general transcription elongation factors in bacteria are NusA and NusG. wikipedia.orgnih.gov These proteins bind to the RNAP and influence its activity in distinct ways. NusA, for instance, can enhance both pausing and the termination of transcription. elifesciences.orgpnas.org NusG, on the other hand, has a more varied and sometimes opposing role. pnas.org In Escherichia coli, NusG is known to accelerate the rate of elongation and suppress pausing. pnas.orgoup.com Furthermore, in bacteria, where transcription and translation occur concurrently, NusG can physically link the RNAP to the lead ribosome, a process known as transcription-translation coupling. nih.govresearchgate.netnih.gov This coupling is thought to prevent premature transcription termination and protect the mRNA transcript. nih.gov The interplay between these factors and the core RNAP enzyme creates a dynamic regulatory network that governs the output of most genes. elifesciences.org

Universal Conservation and Functional Diversity of the NusG/Spt5 Protein Family

The NusG family of proteins holds a unique status as the only universally conserved transcription factor, with homologs present in all three domains of life. nih.govnih.govnih.govucl.ac.uk In bacteria, it is known as NusG, while its counterpart in archaea and eukaryotes is called Spt5 (where it often functions as part of a heterodimer with Spt4). nih.govucl.ac.uk This universal presence underscores its ancient and essential role in the fundamental process of transcription. nih.govexlibrisgroup.com

Structurally, these proteins share a conserved modular architecture. nih.govucl.ac.uk They typically consist of an N-terminal domain (NGN) and one or more C-terminal KOW domains, connected by a flexible linker. nih.govoup.com The NGN domain is responsible for the conserved interaction with RNAP, binding to a part of the enzyme that bridges the main DNA-binding cleft. nih.govoup.com The KOW domain serves as a versatile interaction module, contacting diverse targets to mediate different regulatory functions. nih.govnih.gov

Despite this structural conservation, the NusG/Spt5 family exhibits remarkable functional diversity. nih.gov The regulatory outcomes can vary significantly between different organisms. For example, while E. coli NusG generally acts as an anti-pausing factor that speeds up elongation, NusG in Bacillus subtilis has been shown to induce pausing at specific DNA sequence motifs. nih.govpnas.org This functional plasticity allows the conserved core mechanism of RNAP binding to be adapted for a wide range of regulatory purposes, from controlling processivity and termination to coupling transcription with other cellular processes like translation or RNA processing. ucl.ac.uk Some bacteria even possess multiple specialized NusG paralogs that regulate specific subsets of genes, such as those for antibiotic production or virulence. nih.gov

Rationale for Studying Thermus thermophilus NusG as a Model System

Thermus thermophilus, an extremely thermophilic bacterium, has emerged as a crucial model organism for structural and functional studies of transcription. wikipedia.org Its proteins are highly stable at elevated temperatures, a characteristic that greatly facilitates their purification and structural analysis, particularly through X-ray crystallography. wikipedia.org The study of T. thermophilus NusG (Tth NusG) is particularly valuable for several reasons.

A primary driver is the availability of high-resolution structural data. oup.com While the molecular mechanism of NusG in the well-studied E. coli system remained unclear for a long time due to a lack of detailed structures, researchers have successfully solved the structures of Tth NusG and its complex with RNAP. oup.comnih.gov This makes the T. thermophilus system an excellent model for dissecting the precise molecular interactions that underpin NusG function. oup.comnih.gov

Furthermore, Tth NusG exhibits functional characteristics that provide unique insights into the conserved aspects of the NusG/Spt5 family. nih.gov Unlike its E. coli counterpart, which facilitates transcript elongation, Tth NusG was found to slow down its cognate RNAP. oup.comnih.gov However, it shares universally conserved mechanisms, such as binding near the upstream end of the transcription bubble and competing with the initiation factor σ (sigma). oup.comnih.gov By comparing the divergent outcomes (slowing vs. speeding elongation) with the conserved mechanisms (RNAP binding site and mode of recruitment), scientists can distinguish between the fundamental, universally shared functions of NusG and the species-specific adaptations. oup.comnih.gov This comparative approach has been instrumental in proposing that the primary role of the NGN domain is to tether the C-terminal domain to the transcription complex, while the modulation of elongation speed may not be a universally essential activity of this protein family. oup.com

Domain Organization and Modular Design of Thermus thermophilus NusG

Like its homologs in other bacteria, archaea, and eukaryotes, Thermus thermophilus NusG possesses a modular architecture consisting of two distinct structural domains connected by a flexible linker. elifesciences.orgnih.gov This two-part design allows for regulatory plasticity, with one domain primarily interacting with RNA polymerase (RNAP) and the other available to engage with various regulatory partners. nih.govnih.gov

The N-terminal domain (NTD) of NusG is highly conserved across species and is characterized by the NusG N-terminal (NGN) motif. nih.govnih.gov This domain is responsible for the core function of binding directly to the largest subunit of RNA polymerase (the β' subunit in bacteria). nih.govnih.gov The NGN domain of T. thermophilus NusG binds to the β' clamp helices domain (β' CH) of RNAP. nih.govoup.com This interaction is fundamental to the recruitment of NusG to the transcription elongation complex (TEC). nih.gov Structurally, the NGN domain adopts a specific fold that presents a surface for interaction with RNAP, and this binding is thought to stabilize the transcription bubble and influence the translocation of the polymerase along the DNA template. nih.govoup.com

The C-terminal domain (CTD) contains a Kyrpides-Ouzounis-Woese (KOW) sequence motif, which is common in RNA-binding proteins. nih.govfrontiersin.org This domain typically folds into a β-barrel structure. nih.gov Unlike the highly conserved NGN domain, the C-terminal domains of NusG-like proteins can be quite divergent in structure. nih.gov The KOW domain serves as an interaction hub, connecting the transcription machinery to other cellular components. nih.gov For example, in Escherichia coli, the NusG-KOW domain interacts with the termination factor Rho and the ribosomal protein S10. elifesciences.org However, while structurally similar to its E. coli counterpart, the T. thermophilus NusG does not appear to interact with Rho. nih.gov

Connecting the NGN and KOW domains is a flexible linker region. elifesciences.orgnih.gov This linker is typically composed of amino acid residues like glycine (B1666218) and serine, which provide conformational freedom, allowing the two domains to move relative to one another. igem.org This flexibility is crucial for the protein's function, enabling the KOW domain to be freely positioned to interact with different binding partners while the NGN domain remains anchored to the RNA polymerase. elifesciences.orgnih.gov

Three-Dimensional Solution Structures of Thermus thermophilus NusG Domains

The determination of the three-dimensional structure of T. thermophilus NusG has been instrumental in understanding its mechanism of action. Solution-state structures, particularly those determined by NMR spectroscopy, provide insights into the protein's dynamic nature.

The three-dimensional solution structure of the NusG protein from Thermus thermophilus has been described, providing detailed atomic-level information. nih.gov These studies, utilizing biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the fold and surface properties of the domains. nih.govnih.gov The NGN domain was shown to have a well-defined structure, confirming its role as a stable module for RNAP interaction. The structural data revealed specific hydrophobic pockets and charged surfaces that are critical for its binding activities. nih.gov

Table 1: Structural Features of T. thermophilus NusG NGN Domain from NMR Studies
Structural FeatureDescriptionReference
Overall FoldConserved fold typical of the NGN domain family. nih.govebi.ac.uk
RNAP Binding SurfaceContains a hydrophobic pocket proposed to be the site of interaction with the β' clamp helices of RNA polymerase. nih.gov
Key ResiduesConserved hydrophobic and charged amino acids that stabilize the structure and mediate protein-protein interactions. researchgate.net

Comparative structural analysis reveals both conserved features and key differences between T. thermophilus NusG and its homologs, such as the well-studied NusG from Escherichia coli and the eukaryotic factor Spt5.

E. coli NusG: The T. thermophilus NusG protein shares significant sequence similarity with E. coli NusG (43-45% identity). nih.govnih.gov Structurally, their N-terminal domains are very similar, reflecting their conserved function of binding to RNA polymerase. nih.gov However, despite the structural similarity of the C-terminal KOW domains, their binding specificities differ; T. thermophilus NusG does not bind to the termination factor Rho, a key interaction for E. coli NusG. nih.gov

RfaH: RfaH is a paralog of NusG in E. coli that regulates a specific set of operons. While its NGN domain is structurally similar to that of NusG, its C-terminal domain is remarkably different. In its free state, the RfaH CTD folds into an α-helical hairpin that masks the RNAP-binding site on the NGN domain, a form of autoinhibition not observed in T. thermophilus NusG. nih.gov

Spt5: Spt5 is the eukaryotic and archaeal homolog of NusG. The NGN domain is structurally conserved between bacterial NusG and Spt5. researchgate.net However, the C-terminal region of Spt5 is much larger and contains multiple KOW motifs and repeats, allowing it to act as a scaffold for a wider array of regulatory proteins involved in chromatin modification and transcription elongation. nih.gov

Table 2: Comparison of T. thermophilus NusG with Homologs
FeatureThermus thermophilus NusGEscherichia coli NusGEscherichia coli RfaHEukaryotic Spt5
NGN Domain Structure ConservedHighly similar to Tth NusGHighly similar to NusGConserved
CTD Structure β-barrel KOW motifβ-barrel KOW motifα-helical hairpin (autoinhibited state)Multiple KOW motifs and repeats
Interaction with Rho NoYesNoN/A
Recruitment to RNAP General, constitutiveGeneral, constitutiveSequence-specific (ops element)General, part of DSIF complex

Properties

CAS No.

149459-70-1

Molecular Formula

C6H13NS

Synonyms

nusG protein, Thermus thermophilus

Origin of Product

United States

Functional Modalities and Mechanistic Insights into Thermus Thermophilus Nusg Activity

Regulation of RNA Polymerase (RNAP) Processivity by Thermus thermophilus NusG

The processivity of RNA polymerase refers to its ability to remain associated with the DNA template and continuously synthesize RNA without premature dissociation. Transcription elongation factors of the NusG family are known to enhance RNAP processivity. researchgate.net The N-terminal domain of NusG binds to the RNAP cleft, near the upstream fork junction of the transcription elongation complex (TEC). researchgate.net This interaction is thought to stabilize the entire complex, thereby preventing premature termination and increasing the yield of full-length transcripts. researchgate.net In eukaryotes, the NusG homolog Spt5, as part of the DSIF complex, is a known processivity factor for RNAP II. nih.gov While the direct effect of Tth NusG on processivity is linked to its other activities, such as anti-backtracking, its fundamental interaction with RNAP is consistent with the conserved role of the NusG family in promoting transcriptional endurance. frontiersin.orgresearchgate.net

Modulation of Transcription Elongation Rate by Thermus thermophilus NusG

The rate of transcription elongation is a critical, regulated step in gene expression. NusG proteins are key modulators of this rate, although their effects can be surprisingly divergent. frontiersin.org

Table 1: Effect of T. thermophilus NusG on RNAP Elongation Rate In Vitro

EnzymeFactor AddedTemplateObserved Effect on Elongation RateReference
T. thermophilus RNAPT. thermophilus NusGpIA692~60% reduction nih.gov
T. thermophilus RNAPT. thermophilus NusGpIA146 (no strong pauses)~2-fold reduction nih.gov
E. coli RNAPT. thermophilus NusG-No significant effect nih.gov
T. thermophilus RNAPE. coli NusG-No significant effect nih.gov
E. coli RNAPE. coli NusGpIA146~10-20% increase nih.gov

Transcription elongation proceeds through a cycle of nucleotide addition and translocation, where the RNAP moves one base pair down the DNA template. The transcription elongation complex can exist in pre-translocated and post-translocated states. nih.gov In the post-translocated state, the active site is free to accept the next nucleotide, while the pre-translocated state is catalytically inactive. nih.gov

Anti-Backtracking Activity of Thermus thermophilus NusG

RNAP backtracking is a process where the enzyme slides backward along the DNA and RNA transcripts, displacing the 3' end of the nascent RNA from the active site. This leads to a transcriptionally paused state that can result in arrest or termination.

The mechanism by which Tth NusG inhibits backtracking is intrinsically linked to its binding position and its effect on translocation. Tth NusG binds to the upstream fork junction of the TEC, interacting with the non-template DNA strand. nih.govresearchgate.net This interaction physically obstructs the reverse movement of the polymerase. In related systems like E. coli, NusG suppresses backtracking by stabilizing the upstream duplex DNA and preventing RNAP from adopting a "swiveled" conformation associated with pausing. nih.govpnas.org By stabilizing the post-translocated state, Tth NusG effectively disfavors the reverse translocation required for backtracking. nih.gov This stabilization of a forward-translocated state is considered a key factor in how NusG-like proteins reduce pausing at sites where RNAP is prone to backtracking. nih.gov

Table 2: Summary of Functional Properties of Thermus thermophilus NusG

PropertyDescriptionMechanismReference
Elongation Rate Modulation Slows the catalytic rate of its cognate RNAP in vitro.The precise mechanism is unknown but is a distinct feature compared to E. coli NusG. nih.govresearchgate.net
Forward Translocation Promotes the forward movement of RNAP on the DNA template.Stabilizes the post-translocated state of the transcription elongation complex. nih.gov
Anti-Backtracking Prevents RNAP from sliding backward and entering a paused state.Binds the upstream fork junction, stabilizing the forward-translocated state and sterically hindering reverse movement. nih.govnih.gov
σA Competition Competes with the initiation factor σA during the elongation phase.Binds to a site on RNAP that overlaps with the σA binding site, displacing it from the elongation complex. nih.gov

Role in Transcriptional Pausing Events

Transcriptional pausing, the temporary cessation of RNA synthesis by RNA polymerase (RNAP), is a critical regulatory mechanism in all domains of life. It provides temporal windows for a variety of regulatory events, including the co-transcriptional folding of RNA, the binding of regulatory factors, and the synchronization of transcription with translation. nih.govresearchgate.netnih.govnih.gov The universally conserved transcription elongation factor NusG, and its ortholog Spt5 in archaea and eukaryotes, plays a significant, albeit varied, role in modulating the frequency and duration of these pause events. nih.govnih.gov

Stimulation of Pausing by Thermus thermophilus NusG

The activity of NusG from Thermus thermophilus (Tth) presents a nuanced role in the regulation of transcript elongation and pausing. Research indicates that Tth NusG generally slows down the rate of transcript elongation. nih.govelifesciences.org This effect contrasts sharply with the anti-pausing activity of its well-studied homolog in Escherichia coli.

Further detailed functional analyses have revealed a specific mechanism by which Tth NusG modulates pausing, particularly in response to the initiation factor σ. Tth NusG has been shown to inhibit σA-induced pausing by the Tth RNAP. oup.com The proposed mechanism for this inhibition involves competitive binding. Both the σ factor and NusG are thought to target the non-template (NT) DNA strand and the β' clamp-head (CH) domain of the RNAP. oup.com By binding to these sites, Tth NusG can insulate the elongating polymerase from the re-binding of σA, thereby preventing the isomerization of the transcription elongation complex (TEC) into a paused state that would otherwise be induced by the σ factor. oup.com

In experiments using a DNA template with a consensus extended -10 (TGcTATAAT) sequence, which is recognized by the σ factor, the presence of Tth NusG significantly reduced the fraction of RNAP paused at this site. oup.com This suggests that Tth NusG plays a role in ensuring the processivity of elongation by preventing σ-dependent pauses at promoter-like sequences located within transcription units. Additionally, studies suggest that Tth NusG helps to stabilize the post-translocated state of the TEC, a conformation that favors forward movement of the polymerase. oup.com

Comparative Analysis of Pausing Modulation Across Diverse NusG Homologs

The influence of NusG on transcriptional pausing is remarkably divergent across different bacterial species, highlighting the evolutionary adaptation of this conserved factor. nih.govnih.gov While some homologs act as anti-pausing factors that accelerate transcription, others function to stimulate pausing at specific genomic locations. nih.gov This functional dichotomy is a key aspect of NusG's regulatory capacity.

Conversely, NusG from Bacillus subtilis acts as a potent pausing factor. nih.govpnas.org This activity is crucial for the regulation of several operons, including the trp operon. pnas.org B. subtilis NusG stimulates pausing by interacting directly with a conserved, T-rich sequence motif (consensus TTNTTT) on the non-template DNA strand within the transcription bubble. nih.govpnas.orgresearchgate.netnih.gov This sequence-specific contact stabilizes the TEC in a paused, catalytically inactive conformation. nih.govnih.govresearchgate.net This pro-pausing function is not unique to B. subtilis; the NusG homolog in Mycobacterium tuberculosis also stimulates pausing and termination. nih.govpnas.orgnih.gov

Phylogenetic analyses support this observed divergence. The B. subtilis-type of NusG, which stimulates pausing, is widespread among bacteria. nih.govnih.govpnas.org In contrast, the E. coli-type, with its characteristic anti-pausing activity, is primarily confined to γ-proteobacteria. nih.gov The structural basis for the pro-pausing activity resides in the N-terminal NGN domain of NusG, where specific residues that interact with the TTNTTT motif are conserved across many bacteria, suggesting that NusG-dependent pausing is a widespread regulatory mechanism. pnas.orgresearchgate.netelifesciences.orgresearchgate.net This functional diversity extends to NusG paralogs, such as RfaH in E. coli, which are specialized regulators that are recruited to specific operons and typically suppress downstream pausing to ensure complete transcription of long gene clusters. nih.govpnas.org

The eukaryotic NusG homolog, Spt5, also engages with the non-template DNA strand and plays a key role in promoter-proximal pausing, indicating that the fundamental mechanism of modulating transcription via interaction with the transcription bubble is conserved across all domains of life. nih.govnih.govpnas.org

Table 1: Comparative Functional Analysis of NusG Homologs in Transcriptional Pausing

Feature Thermus thermophilus NusG Escherichia coli NusG Bacillus subtilis NusG
Primary Role in Pausing Modulatory: Slows general elongation, inhibits σ-induced pausing. nih.govelifesciences.orgoup.com Anti-pausing: Suppresses pausing and backtracking. nih.govelifesciences.orgpnas.org Pro-pausing: Stimulates pausing. nih.govpnas.org
Mechanism Competes with σ factor for binding to NT-DNA and β' clamp-head; stabilizes post-translocated TEC. oup.com Stabilizes upstream duplex DNA; prevents RNAP from forming swiveled/backtracked conformations. elifesciences.orgpnas.org Sequence-specific interaction with TTNTTT motif on the non-template DNA strand. pnas.orgresearchgate.netnih.gov
Effect on Elongation Rate Decreases overall rate. nih.govelifesciences.org Increases overall rate. nih.gov Induces pauses, thereby locally decreasing the net elongation rate. pnas.org
Key Interacting Partner(s) RNAP, σA factor, non-template DNA. oup.com RNAP, upstream DNA. elifesciences.orgpnas.org RNAP, non-template DNA (TTNTTT motif). pnas.orgnih.gov
Regulatory Outcome Facilitates elongation processivity by preventing specific types of pauses. oup.com Promotes efficient transcription of genes by minimizing delays. pnas.org Regulates gene expression via transcription attenuation and translation control. nih.govpnas.org

Molecular Interactions and Regulatory Networks of Thermus Thermophilus Nusg

Direct Interaction with RNA Polymerase (RNAP) of Thermus thermophilus

The primary function of NusG is mediated through its direct and stable association with the elongating RNA polymerase. This interaction is primarily driven by the N-terminal domain (NTD) of NusG, a conserved structural motif across all domains of life.

Research has identified several key contact points for NusG on the surface of the T. thermophilus RNAP. The NusG N-terminal domain (NusGN) binds to a critical region of the RNAP's largest subunit, β', near the upstream end of the transcription bubble. nih.govnih.gov This binding site is strategically located at the central cleft of the polymerase. researchgate.net

Key binding sites include:

β' Clamp Helices (β' CH) : The NusGN domain makes significant contact with the β' clamp helices. nih.govoup.comnih.gov A hydrophobic patch on the NusG NTD is thought to interact with the tip of the β' CH. nih.govresearchgate.net This interaction is fundamental for the recruitment and stable association of NusG with the TEC.

Upstream Fork Junction : Functional analyses demonstrate that T. thermophilus NusG binds at or near the upstream DNA fork junction, where the non-template (NT) DNA strand emerges from the RNAP and begins to reanneal with the template strand. nih.govresearchgate.netoup.com By binding here, NusG can influence the dynamics of the transcription bubble.

β Lobe : While primary studies on T. thermophilus NusG highlight the β' CH interaction, structural analyses of NusG-RNAP complexes in other bacteria, such as E. coli, reveal that the NusG NTD is positioned in a cleft surrounded by the β' clamp helices, the β protrusion, and the β lobe domains. researchgate.netnih.gov In some paused states, the non-template DNA strand is positioned in a narrow cleft between NusG and the β-lobe domain, indicating its close proximity and potential for interaction. nih.gov

Table 1: Identified Interaction Sites of Thermus thermophilus NusG on RNA Polymerase

Interacting NusG Domain RNAP Subunit Specific Binding Site Reference
N-Terminal Domain (NTD) β' Subunit Clamp Helices (CH) nih.govresearchgate.netoup.com
N-Terminal Domain (NTD) Nucleic Acid Scaffold Upstream DNA Fork Junction nih.govresearchgate.netoup.com

Biochemical investigation of the T. thermophilus RNAP-NusG complex has revealed functional consequences of their interaction. A key finding is that NusG binding favors the forward translocation of RNAP along the DNA template. nih.govnih.govoup.com This action helps to stabilize the post-translocated state of the TEC, which can reduce the likelihood of RNAP backtracking and pausing. nih.govoup.com

Interestingly, and in contrast to its homolog in Escherichia coli, T. thermophilus NusG has been shown to slow down the rate of transcript elongation by its cognate RNAP in vitro. nih.govnih.govnih.govfrontiersin.orgelifesciences.org This suggests that one role of NusG in T. thermophilus may be to ensure a specific, regulated rate of RNA synthesis rather than simply maximizing speed. oup.com

Table 2: Biochemical Effects of T. thermophilus NusG on RNAP Activity

Finding Effect on Transcription Reference
Favors Forward Translocation Stabilizes the post-translocated state of the TEC, reducing backtracking. nih.govoup.com

Competition with Transcription Initiation Factors for RNAP Binding

NusG's binding site on the RNAP elongation complex overlaps with that of the primary transcription initiation factor, sigma A (σA), leading to a competitive interaction that is critical for the transition between transcription phases.

Studies have demonstrated that T. thermophilus NusG directly competes with the housekeeping sigma factor, σA, for binding to the RNAP core enzyme. nih.govnih.govoup.com The binding site for σA on the TEC involves the same β' clamp helices and the non-template DNA strand that NusGN interacts with. nih.govoup.com Consequently, the binding of NusG and σA to the elongation complex is mutually exclusive. oup.comnih.gov Once NusG is bound, the primary binding site for σA is effectively blocked. nih.govresearchgate.net

This competition between NusG and σA is crucial for efficient promoter escape and the establishment of a stable elongation complex. During transcription initiation, σA is required for promoter recognition and DNA melting. However, for productive elongation to occur, the tight association between σA and the RNAP-promoter complex must be disrupted.

The binding of NusG helps to facilitate the displacement of σA from the elongation complex. frontiersin.org By preventing the re-association of σA, NusG helps to suppress σA-dependent pausing at promoter-proximal sites. nih.govoup.com This ensures that the polymerase transitions smoothly from a stalled initiation complex into a processive elongation complex, committing it to the synthesis of the full-length transcript. frontiersin.org

Interaction with Rho Transcription Termination Factor

In many bacteria, including the well-studied E. coli, NusG plays a dual role by also interacting with the Rho factor to facilitate transcription termination. However, this interaction is not universally conserved.

Biochemical and structural studies have revealed that the NusG protein from Thermus thermophilus does not bind to the Rho transcription termination factor. nih.govnih.gov This is a significant departure from the E. coli paradigm, where the C-terminal domain of NusG directly recruits Rho to the TEC. nih.gov The absence of this interaction in T. thermophilus indicates that the mechanism of Rho-dependent termination in this organism is distinct and does not rely on NusG as a physical bridge between the elongating polymerase and the termination factor. nih.gov

Absence of Direct Binding of Thermus thermophilus NusG to Rho

A significant distinction in the function of NusG from Thermus thermophilus compared to its well-studied homolog in Escherichia coli lies in its interaction with the transcription termination factor Rho. Research indicates that, despite high sequence and structural similarity to E. coli NusG, the T. thermophilus NusG protein does not directly bind to the Rho factor. nih.gov In vitro assays have demonstrated that T. thermophilus NusG has no discernible effect on Rho-dependent RNA release from the elongation complex. nih.gov This lack of interaction suggests a different mechanism for Rho-dependent termination or a different regulatory role for NusG in this thermophilic bacterium compared to the established models in mesophilic bacteria like E. coli. nih.gov While in E. coli NusG is a key facilitator of Rho-dependent termination, its role in T. thermophilus appears to be independent of a direct physical association with Rho. nih.gov

Comparative Analysis of Rho Interaction Mechanisms in Other Bacteria (e.g., Escherichia coli)

In stark contrast to Thermus thermophilus, the interaction between NusG and the Rho factor is a critical aspect of transcription regulation in Escherichia coli. In E. coli, NusG directly binds to Rho and enhances its termination activity, particularly at suboptimal termination sites. biorxiv.orgnih.gov This interaction is mediated by the C-terminal KOW domain of NusG, which contacts the C-terminal translocase domain of the Rho hexamer. oup.com

This physical association serves several functions:

Recruitment and Activation : NusG, being associated with the transcription elongation complex (TEC), helps recruit Rho to the nascent RNA. biorxiv.org

Conformational Change : The interaction with the NusG KOW domain induces conformational changes in the Rho hexamer, promoting its transition from an open-ring, RNA-loading state to a closed-ring, translocation-competent state. oup.com This activation allows Rho to function even on transcripts that may lack optimal C-rich Rho utilization (rut) sites. oup.combiorxiv.org

The absence of this direct interaction in T. thermophilus highlights a significant divergence in the regulatory pathways governing transcription termination among different bacterial species. While E. coli utilizes NusG as a key accessory factor for Rho, T. thermophilus must rely on alternative or modified mechanisms to achieve efficient Rho-dependent termination.

FeatureThermus thermophilus NusG Escherichia coli NusG
Direct Binding to Rho Not observed nih.govYes, well-established nih.govoup.com
Effect on Rho-dependent Termination No significant effect in vitro nih.govEnhances termination efficiency nih.govbiorxiv.org
Interaction Domain N/AC-terminal KOW domain oup.com
Proposed Role Independent of Rho-dependent terminationFacilitates Rho recruitment and activation oup.combiorxiv.org

Contributions to Transcription-Translation Coupling

Interaction with Ribosomal Protein S10 (NusE) via KOW Domain (where applicable in comparative contexts)

In bacteria, the processes of transcription and translation are often tightly coupled. A key molecular bridge in this coupling is the interaction between the NusG protein and the ribosomal protein S10 (also known as NusE). While this interaction is extensively characterized in E. coli, it provides a crucial comparative framework for understanding the potential roles of T. thermophilus NusG.

In E. coli, the C-terminal KOW domain of NusG directly binds to S10, a component of the 30S ribosomal subunit. portlandpress.comrcsb.org This interaction is specific and has been confirmed through both in vitro and in vivo studies. nih.govnih.gov The binding site for S10 on the NusG KOW domain is structurally accessible even when S10 is part of the mature 70S ribosome. rcsb.orgbiorxiv.org

Significantly, the region on the NusG-KOW domain that interacts with S10 overlaps with the binding site for the Rho termination factor. nih.gov This competitive binding provides a simple and elegant mechanism to prevent premature transcription termination: when a ribosome is actively translating the nascent mRNA, NusG is bound to S10, which sequesters the KOW domain and prevents it from interacting with and activating Rho. nih.govoup.com Once the ribosome detaches, the KOW domain becomes available to recruit Rho and facilitate termination.

Mechanistic Frameworks for Co-transcriptional Ribosome Association and Control

The interaction between NusG and ribosomal protein S10 forms the basis of a mechanistic framework for transcription-translation coupling. In this model, NusG acts as a physical tether, linking the RNA polymerase (RNAP) with the lead ribosome.

The N-terminal domain (NTD) of NusG binds to the RNAP elongation complex, while its C-terminal KOW domain, connected by a flexible linker, engages with protein S10 on the trailing ribosome. oup.comportlandpress.com This creates a stable transcription-translation complex (TTC). This coupling has several important consequences for gene expression:

Prevention of Premature Termination : As described above, the engagement of the NusG KOW domain with the ribosome prevents the recruitment of the Rho termination factor, thereby protecting protein-coding transcripts from premature termination. nih.govoup.com

Quality Control : This coupling ensures that only properly translated mRNAs are fully transcribed. If translation stalls or terminates prematurely, the uncoupling of the ribosome exposes NusG's Rho-binding site, signaling for the termination of transcription.

While this framework is primarily based on research in E. coli, the high conservation of NusG, S10, and RNAP suggests that a similar mechanism for coupling transcription and translation is likely to be operative in Thermus thermophilus and other bacteria.

Assembly and Function of Transcription Antitermination Complexes (TACs)

Partnership with Other Nus Factors (NusA, NusB, NusE) in Related Systems

Beyond its roles in termination and coupling, NusG is a central component of multi-protein transcription antitermination complexes (TACs). These complexes modify RNAP to read through termination signals, a process essential for the expression of certain operons, such as those for ribosomal RNA (rRNA), and for the lytic cycle of bacteriophages like lambda (λ).

In the well-studied λ N-mediated antitermination system in E. coli, NusG collaborates with a cohort of other Nus factors (NusA, NusB, and NusE/S10) to form a stable complex. portlandpress.comnih.gov The assembly is a stepwise process nucleated by the phage N protein binding to a specific site (nut) on the nascent RNA transcript. This recruits the other Nus factors to the elongation complex.

NusA : A general elongation factor that binds to RNAP and the nascent RNA.

NusB and NusE (S10) : These two proteins form a complex that binds to a specific RNA element (boxA) within the nut site. nih.gov

NusG : Binds to RNAP and makes critical contacts with other components of the complex, including NusE, to stabilize the TAC. nih.govelifesciences.org

Together, this assembly of proteins dramatically alters the properties of the RNAP, rendering it resistant to both intrinsic and Rho-dependent termination signals, thereby allowing for the complete transcription of downstream genes. A similar complex involving Nus factors is also crucial for the high rate of transcription of stable RNA operons (like rRNA) by preventing premature termination within them. portlandpress.comnih.gov

FactorRole in Antitermination Complex (e.g., E. coli λ system)
NusG Binds RNAP; interacts with other factors like NusE to stabilize the complex. nih.govelifesciences.org
NusA Binds RNAP and nascent RNA; core component of the complex.
NusB Forms a complex with NusE; binds to boxA RNA element. nih.gov
NusE (S10) Forms a complex with NusB; interacts with NusG. nih.gov

Functional Consequences for Ribosomal RNA Operon Expression and Phage Antitermination

The NusG protein of Thermus thermophilus (Tth NusG) is a transcription elongation factor that, while sharing structural and functional similarities with its homologs in other bacteria, also exhibits distinct characteristics. nih.gov Its role in regulating ribosomal RNA (rRNA) operon expression and phage antitermination is primarily understood through parallels with the well-studied mechanisms in Escherichia coli. However, key differences in the fundamental activity of Tth NusG suggest that its regulatory outcomes in Thermus thermophilus may be unique. nih.govoup.com

Ribosomal RNA Operon Expression

In bacteria, rRNA operons are transcribed at high levels but are not translated. This makes their long transcripts vulnerable to premature termination by factors such as Rho. nih.gov To ensure the complete synthesis of rRNA, bacteria employ a specialized antitermination mechanism. In E. coli, this process involves the formation of a multiprotein transcription antitermination complex (TAC) on the nascent rRNA transcript. nih.govfrontiersin.org

The core components of the E. coli rRNA antitermination system are conserved across many bacterial species, suggesting a common mechanism. nih.gov This complex includes several Nus factors (NusA, NusB, NusE, and NusG) that assemble on the transcript at a specific sequence known as boxA. nih.govnih.gov Once assembled, the TAC modifies the RNA polymerase (RNAP) into a processive, termination-resistant state, allowing it to read through intrinsic and Rho-dependent termination signals. frontiersin.orgnih.gov NusG is a necessary component for this antitermination activity in E. coli. nih.gov

While direct experimental data on the rRNA antitermination complex in Thermus thermophilus is limited, the conservation of NusG and other Nus factors suggests a similar system may be in place. nih.gov However, a significant functional difference is that Tth NusG has been shown to slow down the rate of transcript elongation by its cognate RNAP, in contrast to E. coli NusG, which generally accelerates elongation. nih.govoup.com Despite this, Tth NusG is still proposed to favor the forward-translocated state of RNAP, a function that would be consistent with promoting processivity and preventing premature termination. nih.gov The precise impact of a slower elongation rate on rRNA expression in the thermophilic environment of T. thermophilus remains an area for further investigation.

Table 1: Components of the E. coli Ribosomal RNA Antitermination Complex

Component Function in Antitermination
NusA General elongation factor, binds RNAP and nascent RNA.
NusB Binds specifically to the boxA sequence on the rRNA transcript.
NusE (Ribosomal Protein S10) Forms a complex with NusB, bridging the transcript and the TAC.
NusG Essential for full antitermination activity; stabilizes the complex and enhances processivity. nih.gov

| boxA RNA element | A conserved sequence in the leader region of rRNA operons that serves as the loading site for the NusB-NusE complex. nih.gov |

Phage Antitermination

NusG was first identified for its critical role in the lifecycle of bacteriophage λ in E. coli. oup.com Phage λ utilizes an N-dependent antitermination mechanism to control the expression of its genes in a temporal cascade. nih.govnih.gov This system allows the phage to switch from its immediate-early to its delayed-early set of genes by overriding host termination signals. nih.gov

The phage λ antitermination complex requires the phage-encoded N protein and several host-encoded Nus factors, including NusA, NusB, NusE, and NusG. frontiersin.orgnih.gov The process is initiated when the N protein binds to a specific hairpin structure (boxB) on the nascent phage transcript. nih.gov This event, along with the recognition of an adjacent boxA sequence by NusB and NusE, facilitates the assembly of a stable antitermination complex that modifies the RNAP. frontiersin.orgnih.gov NusG is a core component of this complex, helping to create a termination-resistant RNAP that can transcribe the downstream phage genes. nih.govfrontiersin.org

The role of T. thermophilus NusG in phage biology has not been characterized to the same extent. It is unknown if phages infecting T. thermophilus utilize a similar N-like antitermination strategy that co-opts the host's Nus factors. The fundamental differences in Tth NusG function, such as its effect on elongation rate and its lack of interaction with the termination factor Rho, distinguish it from its E. coli counterpart. nih.gov In E. coli, the interaction between NusG and Rho is crucial for modulating termination, and its absence in T. thermophilus implies that regulatory networks involving Tth NusG are wired differently. nih.gov

Table 2: Key Players in Phage λ N-Dependent Antitermination in E. coli

Component Role in Antitermination
Phage N Protein Recognizes and binds to the boxB RNA hairpin, initiating complex assembly. nih.gov
NusA Host factor that stabilizes the interaction of N protein with RNAP. nih.gov
NusB/NusE Host factors that bind to the boxA RNA element and recruit other components. frontiersin.org
NusG Host factor that is integral to the formation of the processive, termination-resistant transcription complex. nih.govfrontiersin.org

| nut site (contains boxA and boxB) | A cis-acting sequence on the phage transcript required for the assembly of the antitermination complex. nih.gov |

Genetic Context and Evolutionary Trajectory of Thermus Thermophilus Nusg

Identification, Cloning, and Genomic Locus of the Thermus thermophilus nusG Gene

The nusG gene from Thermus thermophilus HB8 has been successfully identified, cloned, and sequenced. nih.gov Its gene product was overproduced in Escherichia coli to facilitate further study. nih.gov A rabbit antiserum developed against the purified recombinant NusG protein was shown to be highly specific, reacting exclusively with a single protein band in crude extracts of T. thermophilus and showing no cross-reactivity with E. coli NusG. nih.gov This specificity underscores the distinct antigenic properties of the T. thermophilus protein.

Downstream Genes and Operon Organization

The genomic locus of the nusG gene in T. thermophilus reveals a different organizational context compared to that in E. coli. In T. thermophilus, the nusG gene is situated 388 base pairs downstream of the tufB gene, which is then followed by genes encoding ribosomal proteins L11 and L1. nih.gov Notably, there is no equivalent of the secE gene preceding nusG, a feature that is characteristic of the secE-nusG operon in E. coli. nih.gov This difference in gene arrangement suggests a distinct regulatory and evolutionary history of the nusG gene in T. thermophilus.

Sequence Conservation and Divergence Analysis within the NusG/Spt5 Superfamily

The NusG/Spt5 superfamily represents the only universally conserved family of transcription factors, with members found in all three domains of life. nih.govnih.govnih.govucl.ac.ukexlibrisgroup.com These proteins share a conserved core structure and a fundamental mechanism of modifying RNA polymerase (RNAP). nih.gov The family is characterized by a modular organization, typically featuring a conserved N-terminal domain (NGN) and one or more C-terminal domains (CTD) that often contain Kyrpides-Ouzounis-Woese (KOW) motifs. nih.govnih.gov

Amino Acid Sequence Similarity to Escherichia coli NusG and Other Bacterial Homologs

Thermus thermophilus NusG shares a significant degree of sequence similarity with its counterpart in Escherichia coli, with 45% identical and 22.5% similar amino acids. nih.gov The most pronounced similarities are found in the carboxy-terminal regions of the two proteins. nih.gov Despite these similarities, the T. thermophilus nusG gene was unable to complement a nusG-deficient E. coli mutant, indicating functional divergence. nih.gov

While "general" NusG proteins are widespread across bacteria, their properties can differ. For instance, unlike in E. coli, NusG is not essential in Bacillus subtilis or Staphylococcus aureus. nih.gov Furthermore, T. thermophilus NusG does not bind to the termination factor Rho, a key interaction for E. coli NusG, and has been observed to slow down rather than speed up transcription by its own RNAP. nih.gov This is in contrast to the established role of E. coli NusG in increasing the rate of RNA chain elongation. nih.gov

FeatureThermus thermophilus NusGEscherichia coli NusG
Amino Acid Identity 45% identical to E. coli NusG nih.gov-
Amino Acid Similarity 22.5% similar to E. coli NusG nih.gov-
Essentiality Data not availableEssential in wild-type embopress.org
Interaction with Rho Does not bind nih.govInteracts to increase termination psu.edu
Effect on Elongation Slows down cognate RNAP nih.govIncreases elongation rate nih.gov
Functional Complementation Cannot rescue E. coli nusG mutant nih.gov-

Comparison with Archaeal (Spt5) and Eukaryotic (DSIF) Counterparts

The NusG/Spt5 superfamily extends to archaea and eukaryotes, where the homolog is known as Spt5 (suppressor of Ty) and forms part of the DSIF (DRB-sensitivity-inducing factor) complex in humans. nih.govnih.gov The fundamental structure and the mechanism of RNAP interaction are conserved across all domains of life, pointing to a common evolutionary origin. nih.govucl.ac.uk

A key difference is that in archaea and eukaryotes, Spt5 functions as a heterodimer with Spt4. nih.govnih.gov Bacteria, in contrast, possess a monomeric NusG. nih.gov The N-terminal domains (NGN) of all these proteins are structurally similar and are responsible for binding to RNAP. nih.govnih.gov However, the C-terminal domains exhibit more divergence, with eukaryotic Spt5 proteins often containing multiple KOW motifs and additional repeat regions that are subject to regulatory phosphorylation. nih.gov This increased complexity in eukaryotes allows for a more intricate network of regulatory interactions compared to the more direct antipausing modifications seen in bacterial systems. nih.gov

DomainFeatureBacteria (NusG)Archaea (Spt5)Eukarya (Spt5/DSIF)
Overall Structure Quaternary StructureMonomer nih.govHeterodimer with Spt4 nih.govnih.govHeterodimer with Spt4 nih.govnih.gov
N-terminal Domain (NGN) ConservationConserved nih.govnih.govConserved nih.govnih.govConserved nih.govnih.gov
N-terminal Domain (NGN) FunctionBinds to RNAP nih.govnih.govBinds to RNAP nih.govnih.govBinds to RNAP nih.govnih.gov
C-terminal Domain (CTD) KOW MotifsTypically one nih.govOne nih.govMultiple nih.govnih.gov
C-terminal Domain (CTD) Other Features--Phosphorylated repeats nih.gov

Evolutionary Pressures Driving Functional Diversification among NusG Homologs

The ubiquity and diversity of the NusG family suggest a complex evolutionary history involving gene duplication, horizontal gene transfer, and rapid functional divergence. nih.govresearchgate.net These evolutionary pressures have led to the emergence of specialized NusG paralogs with unique regulatory functions, allowing organisms to adapt to new environments and regulate specific gene sets, such as those involved in virulence. nih.govresearchgate.net

Analysis of Specialized NusG Paralogs (e.g., RfaH) and Their Unique Regulatory Roles

RfaH is a well-studied specialized paralog of NusG found in E. coli and other bacteria. embopress.orgresearchgate.net It is believed to have arisen from a duplication of the nusG gene. embopress.org While NusG is a general transcription factor that associates with RNAP across most of the genome, RfaH regulates only a small number of operons. embopress.orgnih.gov This specificity is achieved through the recognition of a specific DNA sequence called the operon polarity suppressor (ops) element, which serves as a loading site for RfaH. embopress.orgnih.gov

Functionally, RfaH and NusG can have opposing roles. embopress.org RfaH is known to inhibit Rho-dependent termination and activate the expression of genes that are often poorly translated, including many virulence factors and genes acquired through horizontal transfer. embopress.orgresearchgate.netnih.gov In contrast, NusG often works in concert with Rho to promote termination. embopress.org

The evolution of RfaH from a NusG-like ancestor is thought to have involved several key steps:

Loss of the ability to interact with Rho. embopress.org

Acquisition of sequence-specific DNA binding to the ops element. embopress.orgnih.gov

A significant structural transformation of the C-terminal domain from a beta-barrel (as in NusG) to an alpha-helical hairpin. nih.govresearchgate.net This change is crucial for its specialized function and autoinhibition. researchgate.net

This evolutionary pathway illustrates how gene duplication and subsequent divergence can create a specialized regulator (RfaH) that acts on a specific subset of genes, while the ancestral paralog (NusG) continues to perform its housekeeping functions throughout the rest of the genome. embopress.orgnih.gov

Implications for Bacterial Adaptation and Niche-Specific Gene Expression

The NusG protein of Thermus thermophilus (Tth NusG), while sharing a conserved ancestry with its homologs across the bacterial domain, exhibits unique functional characteristics that underscore its critical role in the bacterium's adaptation to extreme thermal environments. nih.govresearchgate.net As a member of a protein family that is both ancient and actively evolving, NusG provides a fascinating case study in how a core component of the transcription machinery can be fine-tuned to regulate gene expression in response to specific environmental pressures. nih.gov The evolution of NusG and its paralogs is often driven by horizontal gene transfer and sub-functionalization, leading to specialized regulators that control niche-specific traits such as toxin production or capsule formation. nih.gov In T. thermophilus, these adaptations are geared towards survival at high temperatures. nih.govmdpi.com

A key adaptive feature of Tth NusG lies in its distinct effect on transcription elongation. Unlike its well-studied counterpart in Escherichia coli (Eco NusG), which accelerates the RNA polymerase (RNAP) and promotes a more processive, pause-resistant state, Tth NusG has been shown to reduce the rate of RNA synthesis by its cognate RNAP. nih.govnih.govnih.gov This seemingly counterintuitive function—slowing down gene expression—is likely a crucial adaptation for ensuring the fidelity and proper regulation of transcription in a thermophilic niche. At elevated temperatures, precise coordination between transcription, translation, and protein folding is paramount. A modulated, slower rate of transcript elongation may prevent errors, facilitate the proper formation of RNA secondary structures, and ensure efficient coupling with the ribosome. nih.gov

This modulatory role has direct implications for niche-specific gene expression. The genome of T. thermophilus is equipped with a suite of genes encoding for thermostable enzymes, such as proteases and lipases, which are essential for its survival. nih.gov The regulation of these and other critical gene sets is influenced by global transcription factors like NusG. By altering the fundamental properties of the transcription elongation complex (TEC), Tth NusG can globally shift the landscape of gene expression to one that is optimized for a high-temperature lifestyle. For instance, in other bacteria like B. subtilis, NusG functions as a pause-promoting factor, and its loss leads to the global misregulation of gene expression and defects in adaptive traits like motility. nih.govelifesciences.org This suggests that the ability of Tth NusG to slow elongation is a pivotal mechanism for coordinating the expression of genes required for thriving in its specific geothermal environment.

Interestingly, despite the divergent functional outcomes, the core mechanism of interaction with the RNAP appears to be universally conserved. nih.govnih.gov Tth NusG is believed to bind near the upstream fork junction of the transcription bubble, where it stimulates the forward translocation of RNAP and competes with the initiation factor σ (sigma). nih.govoup.com This conservation of the binding mechanism, coupled with a divergence in the ultimate effect on elongation speed, suggests that T. thermophilus has adapted a universal regulatory platform for its specific needs. This fine-tuning allows the organism to leverage a conserved transcription factor to solve the unique challenges of protein synthesis and cellular function in an extreme environment, thereby ensuring its evolutionary success.

Data Tables

Table 1: Comparative Functional Analysis of NusG Homologs

FeatureThermus thermophilus NusGEscherichia coli NusGBacillus subtilis NusG
Effect on Elongation Rate Decreases rate of cognate RNAP. nih.govnih.govIncreases elongation rate. oup.comActs as a pause-promoting factor. nih.gov
Interaction with RNAP Binds near upstream fork junction; competes with σ factor. nih.govoup.comBinds near upstream fork junction; competes with σ factor. oup.comStimulates RNAP pausing. elifesciences.org
Role in Termination Does not bind to Rho factor. oup.comCooperates with Rho to terminate transcription. nih.govFunctions as an intrinsic termination factor, alone and with NusA. elifesciences.org
Essentiality Not explicitly stated, but plays a key regulatory role.Essential in wild-type strains. nih.govDispensable. oup.com
Primary Adaptive Role Modulates transcription for high-temperature survival.Ensures processivity and couples transcription to translation. nih.govCoordinates global gene expression, including motility. elifesciences.org

Advanced Methodological Approaches in the Research of Thermus Thermophilus Nusg

In Vitro Transcription Assays for Kinetic and Mechanistic Characterization

In vitro transcription assays have been fundamental in dissecting the kinetic and mechanistic roles of Thermus thermophilus NusG in the transcription process. These assays allow for a controlled environment to study the influence of NusG on the activity of RNA polymerase (RNAP).

Detailed research findings from in vitro transcription assays have revealed that, unlike its Escherichia coli counterpart which generally accelerates transcription, Tth NusG has a more complex regulatory role. Studies have shown that Tth NusG can actually slow down the rate of transcript elongation by its cognate Tth RNAP. nih.govnih.gov This counterintuitive finding highlights the species-specific functional divergence of NusG proteins.

Mechanistically, Tth NusG has been shown to favor the forward translocation of RNAP along the DNA template. nih.govnih.govoup.com This is supported by observations that Tth NusG stabilizes the post-translocated state of the transcription elongation complex (TEC). nih.gov By promoting a forward-translocated state, NusG can influence the processivity of RNAP and its response to transcriptional pausing and termination signals.

Furthermore, in vitro assays have demonstrated that Tth NusG competes with the sigma factor, σA, for binding to the RNAP core enzyme during the elongation phase of transcription. nih.govnih.govoup.com This competition suggests a model where NusG binding displaces any remaining σA from the elongation complex, a crucial step for the transition from transcription initiation to elongation. This interaction is thought to occur near the upstream end of the transcription bubble. nih.govnih.gov

Effect of Thermus thermophilus NusG in In Vitro Transcription Assays Observation Reference
Elongation Rate Slows down transcript elongation by cognate T. thermophilus RNAP. nih.govnih.gov
Translocation Favors forward translocation of RNAP. nih.govnih.govoup.com
Pausing Reduces σA-induced pausing by Tth RNAP. nih.gov
Competition Competes with the σA factor for binding to the RNAP elongation complex. nih.govnih.govoup.com

Biophysical Techniques for Protein-Protein and Protein-Nucleic Acid Interaction Studies

A variety of biophysical techniques have been employed to provide quantitative and structural insights into the interactions of Tth NusG with its binding partners, including RNAP and nucleic acids.

Analytical ultracentrifugation (AUC) is a powerful technique for studying the hydrodynamic properties of macromolecules and their interactions in solution. nih.govresearchgate.netnottingham.ac.uk It can be used to determine the stoichiometry and affinity of protein-protein and protein-nucleic acid complexes. While specific studies applying AUC to Thermus thermophilus NusG are not extensively documented in the available literature, the technique is well-suited to investigate aspects such as the oligomeric state of NusG in solution and its association with the much larger RNAP holoenzyme. Both sedimentation velocity and sedimentation equilibrium experiments could provide valuable data on the formation and stability of the Tth NusG-RNAP complex.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring the binding of molecules. It is highly effective for quantifying the kinetics and affinity of interactions between proteins and other molecules, including nucleic acids. The application of SPR has been noted in the broader context of structural and functional studies of Tth NusG, indicating its use in characterizing its binding properties. nih.gov In a typical SPR experiment to study Tth NusG, either the protein itself or its binding partner (e.g., RNAP or a specific DNA/RNA sequence) would be immobilized on a sensor chip. The binding and dissociation of the analyte flowing over the chip surface are then measured, providing kinetic parameters such as the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Fluorescence spectroscopy is a versatile tool for studying the structure, dynamics, and interactions of proteins. youtube.com Changes in the intrinsic fluorescence of tryptophan residues or the fluorescence of extrinsic probes can be used to monitor conformational changes and binding events. For instance, the interaction of Tth NusG with RNAP or nucleic acids could be monitored by changes in the fluorescence signal. A study on another thermophilic protein from Thermus thermophilus, NADH oxidase, successfully used steady-state fluorescence spectroscopy to detect a temperature-dependent conformational change in the protein's active site. nih.gov This demonstrates the feasibility of using fluorescence-based methods to study the dynamic properties of proteins from thermophiles. Techniques like Fluorescence Resonance Energy Transfer (FRET) could also be employed to measure distances between labeled sites on NusG and its interaction partners within the transcription complex.

Genetic Manipulation and Complementation Studies in Heterologous Systems

The expression of Thermus thermophilus NusG in a well-characterized heterologous host like Escherichia coli allows for high-yield production of the recombinant protein for structural and functional studies. It also enables in vivo functional assays, such as complementation tests.

The gene encoding Thermus thermophilus NusG has been successfully cloned and overexpressed in E. coli. nih.gov This is a critical first step for obtaining the large quantities of purified protein required for detailed biophysical and structural characterization. The expression is typically performed using an E. coli expression system, such as the T7 system, where the nusG gene is placed under the control of an inducible T7 promoter. neb.com

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes, including those involving Thermus thermophilus RNA polymerase (RNAP) and its associated factors like NusG. nih.gov This method allows for the visualization of protein complexes in their near-native states, providing critical insights into their architecture and function.

Several studies have utilized cryo-EM to investigate transcription complexes from Thermus thermophilus. For instance, the structure of a Thermus thermophilus reiterative transcription complex was solved using cryo-EM, revealing key details about the mechanism of RNA extension. rcsb.org Another study reported the cryo-EM structures of the T. thermophilus Mfd-RNAP complex, shedding light on the mechanism of Mfd-dependent transcription termination. pdbj.org

While direct high-resolution cryo-EM structures specifically focused on the Thermus thermophilus NusG protein in complex with RNAP are still emerging, the existing structures of related transcription complexes from this organism provide a solid foundation for future investigations. rcsb.orgpdbj.org These studies demonstrate the feasibility of applying cryo-EM to understand the intricate interactions between Tth NusG and the transcription machinery. The structural information gleaned from cryo-EM is instrumental in understanding how NusG modulates transcription elongation and termination. nih.gov

Table 1: Cryo-EM Studies of Thermus thermophilus Transcription-Related Complexes

ComplexResolutionKey FindingsReference
Reiterative transcription complex with 11nt oligo-G RNA~3.5 ÅRevealed that RNA extension in reiterative transcription initiation occurs via a slippage mechanism, distinct from the scrunching mechanism in standard transcription initiation. rcsb.org rcsb.org
Mfd-RNAP complex~3.8 ÅShowed that Mfd induces profound conformational changes in RNAP, including the prying open of the RNAP clamp, which is crucial for transcription termination. pdbj.org pdbj.org
PilQ secretin complex~7 ÅDetermined the 13-fold symmetric structure of the PilQ complex, revealing a large periplasmic domain and a secretin domain in the outer membrane. Mutations in the secretin domain were found to disrupt a crown-like structure and abolish DNA uptake, highlighting its role in natural transformation. elifesciences.org elifesciences.org

Site-Directed Mutagenesis and Functional Analysis of Mutant Thermus thermophilus NusG Proteins

Site-directed mutagenesis is a cornerstone technique for dissecting the functional roles of specific amino acid residues within a protein. elifesciences.org By systematically introducing mutations and analyzing the resulting phenotypes, researchers can map functional domains and identify critical residues for protein activity and interaction. plos.org

In the context of Thermus thermophilus NusG, functional analyses have revealed that while the mechanism of its recruitment to RNAP is conserved, its regulatory effects can differ from its homologs in other bacteria. nih.gov For instance, unlike its Escherichia coli counterpart which generally accelerates transcription, Tth NusG has been shown to slow down transcript elongation by its cognate RNAP. nih.govnih.gov

Studies have demonstrated that Tth NusG binds near the upstream end of the transcription bubble and competes with the sigma factor σA. nih.govpsu.edu It also promotes the forward translocation of RNAP. nih.govpsu.edu These findings suggest a conserved architectural arrangement of the NusG-bound transcription elongation complex, even though the ultimate regulatory outcome may vary. psu.edu

Mutagenesis studies on related systems, such as the Argonaute protein of Thermus thermophilus (TtAgo), have successfully identified loss-of-function mutations, providing insights into its role in defending against foreign DNA. mdpi.comnih.gov Similar targeted mutagenesis approaches on Tth NusG are crucial for pinpointing the residues responsible for its unique modulatory effects on transcription speed and its interactions with other components of the transcription apparatus.

Table 2: Functional Effects of Thermus thermophilus NusG on Transcription

Functional AspectObserved Effect of Tth NusGComparison with E. coli NusGReference
Transcription RateSlows down transcript elongation. nih.govnih.govAccelerates transcription. nih.gov nih.govnih.gov
RNAP TranslocationFavors forward translocation. nih.govpsu.eduSimilar. nih.govpsu.edu nih.govpsu.edu
Competition with σACompetes with the initiation factor σA during elongation. nih.govpsu.eduSimilar. nih.govpsu.edu nih.govpsu.edu

Transcriptomic and Proteomic Approaches to Elucidate Global Regulatory Roles

Transcriptomic and proteomic analyses provide a global view of the regulatory impact of a protein on cellular processes. While specific transcriptomic studies focusing solely on Thermus thermophilus NusG are not extensively documented in the provided search results, studies on NusG in other bacteria, such as Bacillus subtilis, offer valuable insights into its potential global regulatory functions. nih.govelifesciences.org

In B. subtilis, the loss of NusG leads to widespread misregulation of gene expression. nih.govelifesciences.org Term-seq analysis revealed that NusG, both independently and in cooperation with NusA, facilitates intrinsic termination at a vast number of terminators. nih.govelifesciences.org Deletion of the nusG gene resulted in a significant decrease in the expression of genes within the motility regulon, leading to defects in flagella biosynthesis and swimming motility. nih.govelifesciences.org These findings underscore the critical role of NusG in coordinating gene expression on a global scale. nih.gov

Proteomic studies in Thermus thermophilus have been employed to understand cellular responses to various stresses, such as treatment with antimicrobial peptides. mdpi.comresearchgate.net These studies have successfully identified differentially expressed proteins, revealing alterations in key cellular processes like transcription, translation, and energy conversion. mdpi.comresearchgate.net A proteomic analysis of T. thermophilus in response to the antimicrobial peptide R23I, for example, identified a decrease in the abundance of proteins involved in energy metabolism and anabolic processes, including protein and nucleic acid biosynthesis. grafiati.com

Applying similar transcriptomic and proteomic approaches to Thermus thermophilus strains with altered NusG expression (e.g., knockout or overexpression strains) would be a powerful strategy to uncover the full spectrum of its regulatory influence. Such studies could identify the specific genes and pathways that are directly or indirectly regulated by Tth NusG, providing a comprehensive understanding of its global role in this thermophilic organism.

Table 3: Potential Global Regulatory Roles of NusG based on Related Studies

Regulatory FunctionEvidence from Bacillus subtilis NusG StudiesPotential Implication for Thermus thermophilus NusGReference
Intrinsic Termination NusG functions as an intrinsic termination factor, acting alone and with NusA, at approximately 88% of identified intrinsic terminators. nih.govelifesciences.orgTth NusG may play a similar, widespread role in ensuring proper transcription termination, preventing spurious transcription that could be detrimental, especially at high temperatures. nih.govelifesciences.org
Regulation of Motility Loss of NusG results in a median threefold decrease in the expression of genes in the motility regulon, causing defects in swimming motility. nih.govelifesciences.orgGiven that motility is a crucial function for many bacteria, Tth NusG could potentially regulate genes involved in motility or other environmentally responsive systems in Thermus thermophilus. nih.govelifesciences.org
Coordination of Gene Expression Loss of both NusA and NusG leads to global misregulation of gene expression, highlighting their cooperative role. nih.govelifesciences.orgTth NusG is likely a key player in a network of transcription factors that fine-tune gene expression in response to the specific physiological demands of a thermophilic lifestyle. nih.govelifesciences.org
Coupling Transcription and Translation In E. coli, NusG physically links RNA polymerase to the ribosome by binding to both. oup.comfrontiersin.orgTth NusG could have a conserved role in coupling these two fundamental processes, ensuring efficient and coordinated protein synthesis. oup.comfrontiersin.org

Q & A

Q. What is the functional role of NusG in transcription elongation in Thermus thermophilus?

NusG in T. thermophilus (Tth NusG) stabilizes the transcription elongation complex (TEC) by binding near the upstream fork junction of the transcription bubble. Unlike E. coli NusG (Eco NusG), which accelerates elongation, Tth NusG reduces RNA polymerase (RNAP) pausing by promoting forward translocation of RNAP . This is demonstrated through single-round transcription assays and KMnO4 footprinting, which show reduced reactivity at +15/+16 DNA positions, indicating structural stabilization of the TEC .

Q. How does Tth NusG differ mechanistically from its E. coli homolog?

Tth NusG slows transcription elongation by ~60% in T. thermophilus RNAP (Tth RNAP), whereas Eco NusG accelerates elongation in E. coli RNAP. This divergence arises from differences in RNAP intrinsic properties and interaction partners. For example, Tth RNAP lacks the β’SI3 domain, which in Eco RNAP facilitates pausing, and Tth NusG does not bind Rho factor, unlike Eco NusG . Comparative in vitro assays using paused TECs and physiological NTP concentrations highlight these functional disparities .

Q. What experimental methods are used to study NusG-RNAP interactions?

Key techniques include:

  • Single-round transcription assays : To measure elongation rates and termination efficiency under varying NusG concentrations .
  • KMnO4 footprinting : To map DNA strand separation and NusG-induced structural changes in the TEC .
  • Gel electrophoresis (7 M urea/0.5% TBE) : To resolve paused vs. full-length RNA products and quantify anti-pausing effects .

Advanced Research Questions

Q. How does Tth NusG modulate transcription termination efficiency?

Tth NusG does not universally reduce termination but increases termination at specific signals (e.g., rrnB T1 and Tth T1672). This contrasts with Eco NusG, which suppresses termination. Mechanistically, Tth NusG stabilizes forward-translocated RNAP states, reducing backtracking and enabling efficient recognition of intrinsic terminators. Termination assays using templates with PR promoter-derived terminors (e.g., hisT, rrnB T1) reveal these context-dependent effects .

Q. What structural features enable Tth NusG to compete with σ<sup>A</sup> during elongation?

Tth NusG binds the RNAP β’ clamp helices domain, overlapping with the σ<sup>A</sup> binding site. Structural modeling and competition assays show that NusG displaces σ<sup>A</sup> by stabilizing the upstream fork junction, as evidenced by reduced σ<sup>A</sup>-induced pausing in the presence of NusG . Cryo-EM or X-ray crystallography of TEC-NusG complexes could further resolve this interaction .

Q. How do sequence variations in NusG homologs lead to functional divergence?

Tth NusG shares 45% sequence identity with Eco NusG but cannot complement E. coli mutants, indicating functional divergence. The C-terminal domain (CTD) of Tth NusG lacks Rho-binding activity, unlike Eco NusG, and instead interacts with ribosomal components. Chimeric protein studies and alanine-scanning mutagenesis of the CTD could identify residues critical for species-specific functions .

Q. What methodologies resolve contradictory data on NusG’s role in pausing?

While Eco NusG reduces backtracking-induced pausing, Tth NusG shows weaker anti-pausing effects due to Tth RNAP’s inherent resistance to pausing. Hairpin-dependent pausing assays (e.g., phage PR promoter templates) combined with time-resolved kinetic analysis clarify these differences. For example, Tth RNAP bypasses hairpin-stabilized pauses unless specific sequence signals (e.g., GC-rich regions) are present .

Methodological Considerations

Q. How to design experiments to study NusG-RNAP dynamics in vitro?

  • Template design : Use linear DNA templates with strong promoters (e.g., PR) and terminators (e.g., hisT) to recapitulate elongation/termination .
  • Buffer conditions : Optimize salt concentrations (e.g., 500 mM NaCl for Tth NusG stability) and temperature (55°C for thermophilic enzyme activity) .
  • Competition assays : Include σ<sup>A</sup> or Rho factor to assess NusG’s binding hierarchy .

Q. What structural biology approaches elucidate NusG’s mechanism?

  • NMR spectroscopy : Used to solve the solution structure of Tth NusG’s C-terminal domain (PDB: 1NZ9), revealing conserved β-barrel folds .
  • Cryo-EM : Resolves RNAP-NusG complexes in forward-translocated states, as seen in Methanococcus jannaschii homologs .

Data Contradictions and Resolutions

Q. Why does Tth NusG slow elongation despite homology to anti-pausing factors?

Tth RNAP’s high intrinsic elongation rate and reduced pausing negate the need for acceleration. NusG instead fine-tunes elongation by stabilizing productive RNAP conformations, as shown by comparative kinetics of Eco vs. Tth RNAP .

Q. How to reconcile NusG’s dual roles in termination and anti-pausing?

NusG’s effect depends on RNAP context: in Tth RNAP, it enhances termination at specific signals while reducing σ<sup>A</sup>-dependent pausing. Single-molecule FRET or smFRET could visualize real-time conformational changes .

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